molecular formula C17H21FN4O2 B2464980 2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide CAS No. 949351-41-1

2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide

Cat. No. B2464980
CAS RN: 949351-41-1
M. Wt: 332.379
InChI Key: BUJIXNXUXLJPLF-UHFFFAOYSA-N
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Description

The compound “2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide” has a molecular formula of C17H21FN4O2. It has an average mass of 332.373 Da and a monoisotopic mass of 332.164856 Da .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C17H21FN4O2 . The structure likely includes a cyclopentyl ring, a fluorophenyl group, and various functional groups including amine, amide, and nitrile groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, solubility, and stability, are not provided in the search results .

Scientific Research Applications

Ketamine Derivatives for Anesthetic Use

Research on ketamine derivatives, such as the development of a novel fluoroderivative, demonstrates the ongoing interest in modifying known compounds to improve their pharmacological profiles. For example, a study on the synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone, a new ketamine derivative, aimed at improving the effective dose and recovery time in comparison to ketamine. This research underscores the potential of chemical derivatives in enhancing anesthetic drugs (Moghimi et al., 2014).

Antimicrobial Applications

Compounds derived from cyanoacetamide, a structural component related to the query compound, have been explored for their antimicrobial properties. For instance, studies have synthesized new heterocyclic substances with promising antimicrobial activities against a variety of bacteria and yeast. Such research highlights the utility of these compounds in addressing microbial resistance and developing new antimicrobial agents (Behbehani et al., 2011).

Synthesis of Heterocyclic Compounds

The synthetic versatility of compounds containing cyanoacetamide moieties allows for the creation of diverse heterocyclic structures with potential biological activity. For example, the synthesis of novel thiazole, pyridone, and pyrazole derivatives bearing a sulfonamide moiety has been investigated for their antimicrobial efficacy. Such studies demonstrate the potential of these compounds in drug discovery and development (Darwish et al., 2014).

Fluorescent Chemosensors

Chemical derivatives have also been explored for their application in the development of fluorescent chemosensors. A study on a simple “off–on fluorescence type” chemosensor for Zn2+ detection showcases the potential of these compounds in environmental monitoring and biological research. The ability to detect and quantify metal ions in living cells and water samples underscores the utility of such compounds in analytical chemistry (Park et al., 2015).

Mechanism of Action

The mechanism of action for this compound is not provided in the search results. It’s possible that this compound could interact with biological targets in a manner dependent on its structure and functional groups .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O2/c1-22(10-15(23)20-14-6-4-5-13(18)9-14)11-16(24)21-17(12-19)7-2-3-8-17/h4-6,9H,2-3,7-8,10-11H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJIXNXUXLJPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=CC=C1)F)CC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide

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